molecular formula C15H12BrClO2 B1532303 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-99-6

5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1532303
CAS No.: 1160250-99-6
M. Wt: 339.61 g/mol
InChI Key: OSXUNXUYAUHVAJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then treated with thionyl chloride to form the benzoyl chloride derivative . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, thionyl chloride for chlorination, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is utilized in proteomics research to label or modify proteins and peptides .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride include:

    5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.

    3-Methylbenzyl chloride: Another precursor used in the synthesis.

    Benzoyl chloride derivatives: Other benzoyl chloride compounds with different substituents that may have similar reactivity but different applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in scientific research .

Properties

IUPAC Name

5-bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXUNXUYAUHVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224386
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-99-6
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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